molecular formula C8H12N4O3 B8544310 N,N-Dimethyl-2-(3-methyl-4-nitro-pyrazol-1-yl)-acetamide

N,N-Dimethyl-2-(3-methyl-4-nitro-pyrazol-1-yl)-acetamide

Cat. No. B8544310
M. Wt: 212.21 g/mol
InChI Key: MHWIGUAZPJZEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-2-(3-methyl-4-nitro-pyrazol-1-yl)-acetamide is a useful research compound. Its molecular formula is C8H12N4O3 and its molecular weight is 212.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Dimethyl-2-(3-methyl-4-nitro-pyrazol-1-yl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-2-(3-methyl-4-nitro-pyrazol-1-yl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N,N-Dimethyl-2-(3-methyl-4-nitro-pyrazol-1-yl)-acetamide

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

N,N-dimethyl-2-(3-methyl-4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C8H12N4O3/c1-6-7(12(14)15)4-11(9-6)5-8(13)10(2)3/h4H,5H2,1-3H3

InChI Key

MHWIGUAZPJZEBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CC(=O)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methyl-4-nitropyrazole (Apollo, Cheshire, UK, 500 mg, 3.93 mmol) in DMF (10 ml) was added 55% NaH in oil (198 mg, 4.54 mmol) and the reaction mixture was stirred for 30 min at rt. Then to the reaction mixture was added a solution of 2-bromo-N,N-dimethylacetamide (stage L.3, 720 mg, 4.34 mmol) in DMF (3 ml). The reaction mixture was stirred for 1 h at it then quenched with saturated aqueous NaHCO3 and extracted with EtOAc (2×). The combined organic layers were washed with water (2×), brine, dried over Na2SO4, filtered and evaporated. The crude product was purified by Prep. HPLC (H2O (0.1% TFA)/CH3CN 97:2 to 75:25; reverse phase silica gel). The fractions containing product were collected together, basified with NaHCO3 and concentrated before being extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated to give the title compound as a white solid (HPLC tR 2.06 min (Method A); M+H=213 MS-ES).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
198 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

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